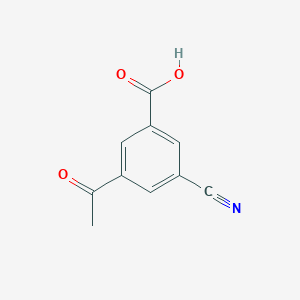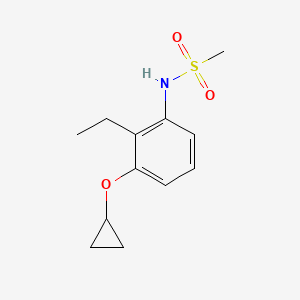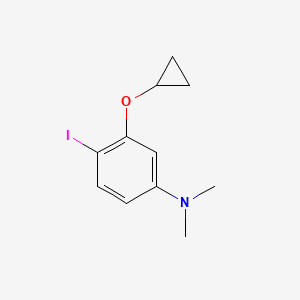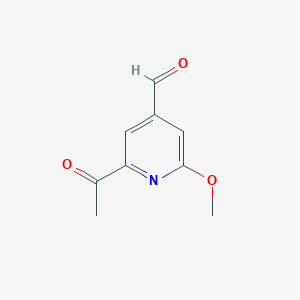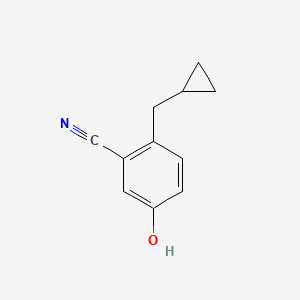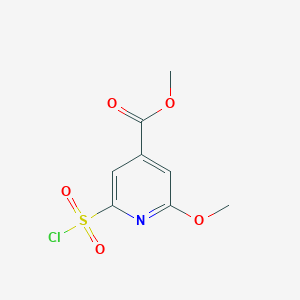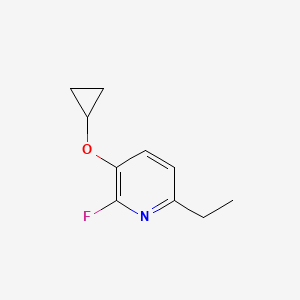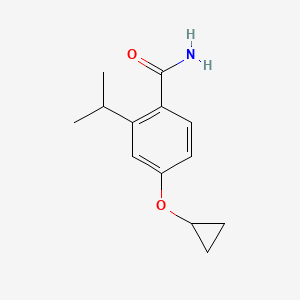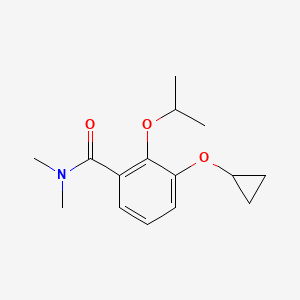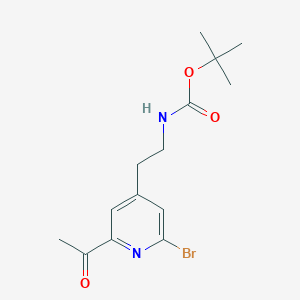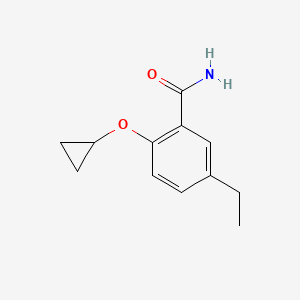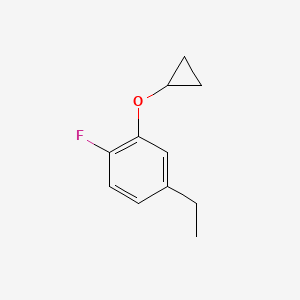
2-Cyclopropoxy-4-ethyl-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-ethyl-1-fluorobenzene is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . This compound is characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-ethyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-4-ethyl-1-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the benzene ring reacts with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives .
Scientific Research Applications
2-Cyclopropoxy-4-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although no specific drugs are currently derived from this compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-fluorobenzene involves its interaction with various molecular targets. The cyclopropoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets are still under investigation, but the presence of the fluorine atom is known to enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
2-Cyclopropoxy-4-methyl-1-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
2-Cyclopropoxy-4-ethyl-1-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Cyclopropoxy-4-ethyl-1-bromobenzene: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: 2-Cyclopropoxy-4-ethyl-1-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorine and bromine analogs .
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
SLKHYJQEMBMCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


